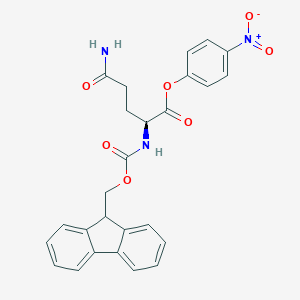

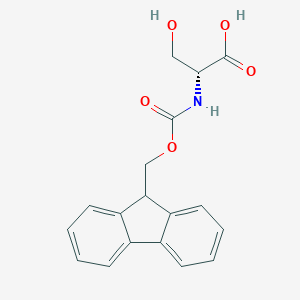

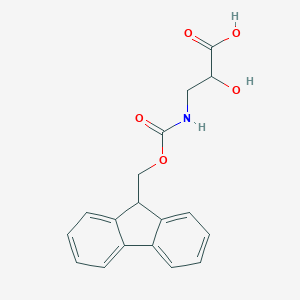

3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-hydroxypropanoic acid

Übersicht

Beschreibung

This compound is an alanine derivative . It is also referred to as "(2S)-2- { [ (9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-methoxypropanoic acid" . It is used in research and is not sold to patients .

Synthesis Analysis

The synthesis of this compound involves the Arndt-Eistert method, which employs Fmoc-a-amino acid and N, N’-dicyc!ohexylcarbodiimide (DCC) mixture for the acylation of diazomethane . This process synthesizes the key intermediates Fmoc-a-amino acyldiazomethanes as crystalline solids .Molecular Structure Analysis

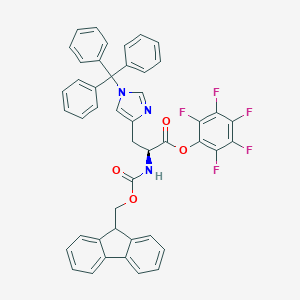

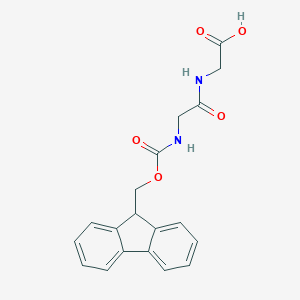

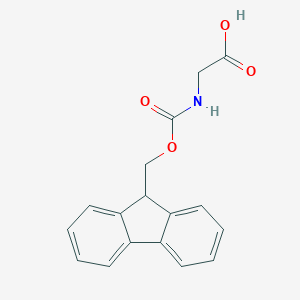

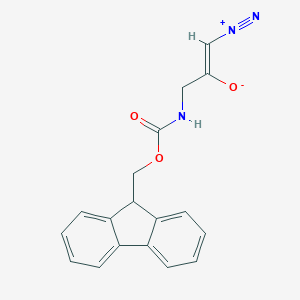

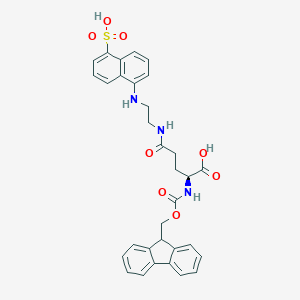

The molecular structure of this compound is represented by the formula C19H19NO4 . The InChI code for this compound is 1S/C19H19NO4/c1-12(10-18(21)22)20-19(23)24-11-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,12,17H,10-11H2,1H3,(H,20,23)(H,21,22) .Physical And Chemical Properties Analysis

The molecular weight of this compound is 325.36 g/mol . It appears as a solid and is white to light yellow in color . It is soluble in DMSO at a concentration of 100 mg/mL . The storage temperature is -20°C for 3 years or 4°C for 2 years .Wissenschaftliche Forschungsanwendungen

Biomedical Applications: Self-Supporting Hydrogels

Field

This application falls under the field of Biomedical Science .

Application Summary

“Fmoc-dl-isoser-oh” is used in the creation of peptide-based hydrogels (PHGs) . These are biocompatible materials suitable for biological, biomedical, and biotechnological applications, such as drug delivery and diagnostic tools for imaging .

Method of Application

The compound is used in the synthesis of a novel class of synthetic hydrogel-forming amphiphilic cationic peptides . The structural characterization pointed out that only the Fmoc-derivatives of series K keep their capability to gel .

Results or Outcomes

The Fmoc-K3 hydrogel, which is the more rigid one (G’ = 2526 Pa), acts as potential material for tissue engineering, fully supporting cell adhesion, survival, and duplication .

pH-Controlled Ambidextrous Gelation

Field

This application is in the field of Chemistry and Material Science .

Application Summary

“Fmoc-dl-isoser-oh” is used in the creation of pH-controlled ambidextrous gels . These gels have high thermal stability and can be used in various applications including dye removal properties, cell viability to the selected cell type, and as a drug carrier .

Method of Application

The compound is used in the synthesis of double Fmoc-functionalized L-lysine [Fmoc (N α )- L -lysine (N ε Fmoc)-OH, (Fmoc-K (Fmoc))] as a low molecular weight gelator (LMWG) .

Results or Outcomes

The gelation of Fmoc-K (Fmoc) demonstrates the benefit of a second Fmoc moiety in inducing gelation in a LMWG . The gels have high thermal stability (∼100 °C) even at low minimum hydrogelation concentration (0.1 wt%), thixotropic property, high kinetic and mechanical stability .

Peptide Synthesis

Field

This application is in the field of Chemistry and Biochemistry .

Application Summary

“Fmoc-dl-isoser-oh” is used in the synthesis of peptides . It acts as a protecting group for the amino function during the synthesis .

Method of Application

The compound is used as a temporary protecting group of the amino function, removed at each step of the synthesis . It is a base labile group .

Results or Outcomes

The use of “Fmoc-dl-isoser-oh” as a protecting group in peptide synthesis has been widely adopted due to its ease of removal under basic conditions .

Bioprinting Applications

Field

This application is in the field of Biomedical Engineering .

Application Summary

“Fmoc-dl-isoser-oh” is used in the creation of bioprinting materials . These materials are used to create structures that mimic natural tissues .

Method of Application

The compound is used in the synthesis of a novel class of synthetic hydrogel-forming amphiphilic cationic peptides . These peptides are proposed as a scaffold for bioprinting applications .

Results or Outcomes

Drug Delivery

Field

This application is in the field of Pharmaceutical Sciences .

Application Summary

“Fmoc-dl-isoser-oh” is used in the creation of drug delivery systems . These systems are used to deliver drugs to specific parts of the body in a controlled manner .

Method of Application

The compound is used in the synthesis of a novel class of synthetic hydrogel-forming amphiphilic cationic peptides . These peptides are proposed as a scaffold for drug delivery applications .

Results or Outcomes

The Fmoc-K3 hydrogel, which is the more rigid one (G’ = 2526 Pa), acts as potential material for drug delivery, fully supporting cell adhesion, survival, and duplication .

Dye Removal

Field

This application is in the field of Environmental Science .

Application Summary

“Fmoc-dl-isoser-oh” is used in the creation of dye removal systems . These systems are used to remove dyes from wastewater .

Results or Outcomes

The gels have dye removal properties . The self-assembly of Fmoc-K (Fmoc) was driven by aromatic π–π stacking and hydrogen bonding interactions, as evidenced from spectroscopic analyses .

Safety And Hazards

Eigenschaften

IUPAC Name |

3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-hydroxypropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO5/c20-16(17(21)22)9-19-18(23)24-10-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15-16,20H,9-10H2,(H,19,23)(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOFCRVWLJFLVCB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60570239 | |

| Record name | 3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-2-hydroxypropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60570239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

327.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-hydroxypropanoic acid | |

CAS RN |

161125-36-6 | |

| Record name | 3-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-2-hydroxypropanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=161125-36-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-2-hydroxypropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60570239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.